molecular formula C21H27N3O4S B2619329 N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide CAS No. 899942-82-6

N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide

Cat. No.: B2619329
CAS No.: 899942-82-6
M. Wt: 417.52
InChI Key: MOBLHDHZONHTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 1,2,6-thiadiazinan ring with sulfone (1,1-dioxido) groups, an acetamide linker, and two key substituents: a 2-ethoxyphenyl group and a 4-methylbenzyl moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-28-20-8-5-4-7-19(20)22-21(25)16-24-14-6-13-23(29(24,26)27)15-18-11-9-17(2)10-12-18/h4-5,7-12H,3,6,13-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBLHDHZONHTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related acetamide derivatives from the evidence:

Compound ID/Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Key Structural Differences vs. Target Compound
Target Compound Not provided 2-ethoxyphenyl, 4-methylbenzyl, 1,1-dioxido-1,2,6-thiadiazinan - - Reference compound with thiadiazinan sulfone core
5k C₃₀H₃₀N₆O₂S 4-Methoxybenzyl (piperazine), phenyl (imidazothiazole) 78 92–94 Piperazine instead of thiadiazinan; imidazothiazole core
5l C₃₀H₂₉ClN₆O₂S 4-Chlorophenyl (imidazothiazole), 4-methoxybenzyl (piperazine) 72 116–118 Chlorophenyl enhances hydrophobicity; piperazine core
5m C₂₉H₂₇FN₆OS 4-Fluorobenzyl (piperazine), phenyl (imidazothiazole) 75 80–82 Fluorine improves metabolic stability; no sulfone groups
5n C₂₉H₂₆ClFN₆OS 4-Chlorophenyl (imidazothiazole), 4-fluorobenzyl (piperazine) 73 86–88 Dual halogen substituents; piperazine core
Crystalline SARM Not provided Isoquinoline-1-carbonitrile, 4-methyl-1,1-dioxido-1,2,6-thiadiazinan - - Thiadiazinan sulfone core with isoquinoline; no acetamide linker
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 2,6-Dichlorophenyl, thiazol - 489–491 Thiazol ring instead of thiadiazinan; dichlorophenyl group
Key Observations:
  • Core Heterocycles: The target’s thiadiazinan sulfone core differs from piperazine () or thiazol (), likely altering conformational flexibility and electronic properties. Sulfone groups may improve water solubility but reduce membrane permeability compared to non-sulfonated analogs .
  • Ethoxy vs. Methoxy: The target’s 2-ethoxyphenyl group offers moderate electron-donating effects compared to 4-methoxybenzyl (5k), balancing lipophilicity and metabolic stability . Methylbenzyl: The 4-methylbenzyl substituent in the target provides steric bulk without significant polarity, possibly optimizing receptor interactions .

Q & A

Q. What are the key steps in synthesizing N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide?

The synthesis involves multi-step reactions, including:

  • Functional group coupling : Reacting the thiadiazinan core with a substituted acetamide precursor.
  • Sulfonation : Introducing the 1,1-dioxido group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under anhydrous conditions.
  • Benzylation : Attaching the 4-methylbenzyl group via nucleophilic substitution or Pd-catalyzed cross-coupling.

Q. Critical parameters :

  • Temperature control (60–80°C for sulfonation).
  • Solvent selection (e.g., DMF for coupling, dichloromethane for purification).
  • Catalysts (e.g., triethylamine for deprotonation).

Validation : Monitor intermediates via TLC and confirm final purity (>95%) via HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

Technique Application Key Parameters
NMR Confirm structural integrity (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm, thiadiazinan sulfone at δ 3.8–4.2 ppm).Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NMR (COSY, HSQC) for unambiguous assignment.
HPLC Assess purity (>95%) and detect impurities.Mobile phase: Acetonitrile/water (70:30), C18 column, UV detection at 254 nm.
HRMS Verify molecular formula (e.g., C₂₄H₂₈N₃O₄S₂).Electrospray ionization (ESI+) with resolution <5 ppm error.

Note : Combine with FT-IR to confirm sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.